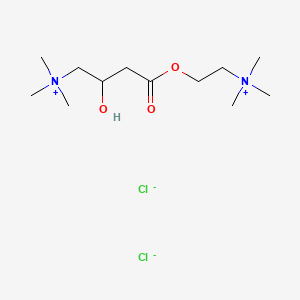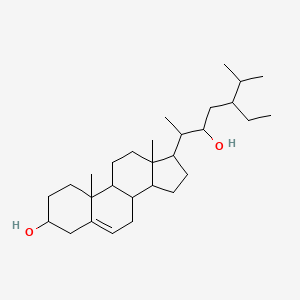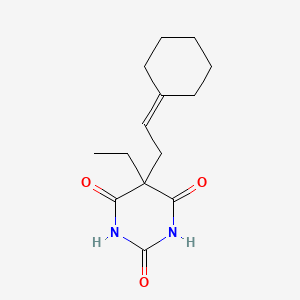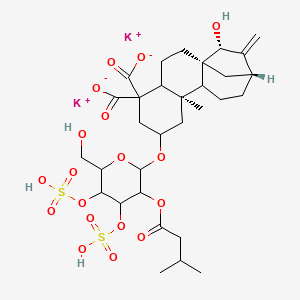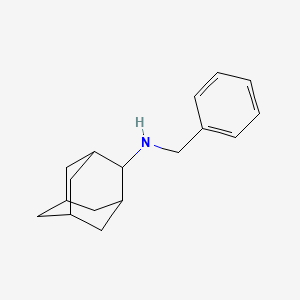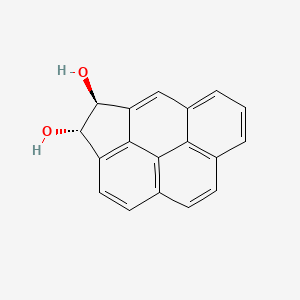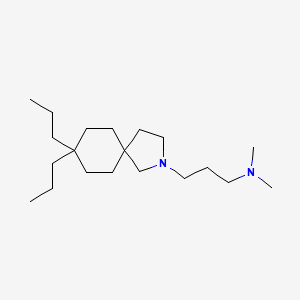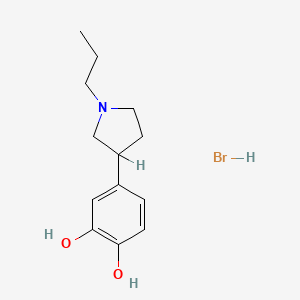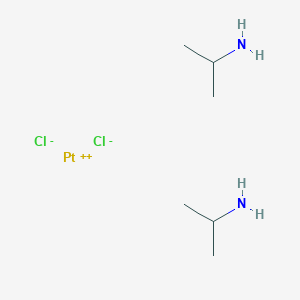
cis-Bis(isopropylammine)dichloroplatinum(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Bis(isopropylammine)dichloroplatinum(II): is a platinum-based compound known for its potential applications in medicinal chemistry, particularly in cancer treatment. It is a derivative of iproplatin, a second-generation platinum complex. This compound is characterized by its square planar geometry, with two isopropylamine ligands and two chloride ligands coordinated to a central platinum(II) ion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-Bis(isopropylammine)dichloroplatinum(II) typically involves the reduction of iproplatin. One common method includes the use of reducing agents such as ascorbic acid or cysteine. The reaction proceeds as follows:
Reduction of Iproplatin: Iproplatin is reduced in the presence of ascorbic acid or cysteine, leading to the formation of cis-Bis(isopropylammine)dichloroplatinum(II).
Reaction Conditions: The reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods: While specific industrial production methods for cis-Bis(isopropylammine)dichloroplatinum(II) are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale chromatographic purification techniques to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: cis-Bis(isopropylammine)dichloroplatinum(II) can undergo substitution reactions where the chloride ligands are replaced by other ligands such as water, ammonia, or other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly in biological systems where it may be reduced or oxidized depending on the cellular environment.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include water, ammonia, and various nucleophiles.
Redox Reactions: Reducing agents like ascorbic acid and cysteine are commonly used in the reduction of iproplatin to form cis-Bis(isopropylammine)dichloroplatinum(II).
Major Products:
Aplicaciones Científicas De Investigación
cis-Bis(isopropylammine)dichloroplatinum(II) has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its anticancer properties.
Biological Studies: Research focuses on understanding the compound’s interaction with cellular components, particularly DNA, to elucidate its mechanism of action and potential therapeutic effects.
Chemical Research:
Mecanismo De Acción
The mechanism of action of cis-Bis(isopropylammine)dichloroplatinum(II) involves its interaction with DNA. The compound binds to DNA, forming intrastrand cross-links between adjacent guanine bases. This binding disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the N7 atoms of guanine bases in DNA, and the pathways involved are primarily related to DNA damage response and repair mechanisms .
Comparación Con Compuestos Similares
cis-Diamminedichloroplatinum(II) (Cisplatin): A widely used anticancer drug with a similar mechanism of action, forming DNA cross-links and inducing apoptosis.
cis-Dichloro-bis(cyclopropylamine)platinum(II): Another platinum-based compound with anticancer properties, differing in the nature of the amine ligands.
cis-Dichloro-bis(benzonitrile)platinum(II): A compound used in chemical research, known for its isomerization properties.
Uniqueness: cis-Bis(isopropylammine)dichloroplatinum(II) is unique due to its specific isopropylamine ligands, which may influence its reactivity, stability, and biological activity compared to other platinum-based compounds. Its formation as a metabolite of iproplatin also highlights its relevance in the context of drug metabolism and pharmacokinetics .
Propiedades
Número CAS |
41637-05-2 |
|---|---|
Fórmula molecular |
C6H18Cl2N2Pt |
Peso molecular |
384.21 g/mol |
Nombre IUPAC |
dichloroplatinum;propan-2-amine |
InChI |
InChI=1S/2C3H9N.2ClH.Pt/c2*1-3(2)4;;;/h2*3H,4H2,1-2H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
DFGSUXGZWFZTEU-UHFFFAOYSA-L |
SMILES |
CC(C)N.CC(C)N.[Cl-].[Cl-].[Pt+2] |
SMILES canónico |
CC(C)N.CC(C)N.Cl[Pt]Cl |
Key on ui other cas no. |
44983-28-0 |
Sinónimos |
is(isopropylamine)dichloroplatinum bis(isopropylamine)dichloroplatinum, (SP-4-2)-isomer bis-isopropylamine dichloroplatinum II cis-dichloro-bis-isopropylamine platinum(II) dichloro-bis-isopropylamine platinum(II) JM 6 JM-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




